molecular formula C12H20Cl2N2 B2693647 (R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876159-30-7

(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2693647
CAS No.: 876159-30-7
M. Wt: 263.21
InChI Key: WRIWZUYGZBWQCM-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound known for its applications in various scientific research fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-methylbenzyl group attached to the nitrogen atom. This compound is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-pyrrolidin-3-amine.

    Benzylation: The ®-pyrrolidin-3-amine is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form ®-1-(4-Methylbenzyl)pyrrolidin-3-amine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidines.

Scientific Research Applications

®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, with similar but distinct biological activities.

    N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride: A related compound with a different stereochemistry.

    ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A compound with a similar core structure but different functional groups.

Uniqueness

®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIWZUYGZBWQCM-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.